Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate
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Overview
Description
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate typically involves the reaction of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the carboxylate group and the presence of a hydrochloride salt.
4-Aminotetrahydro-2H-pyran-4-yl acetic acid: This compound has a similar tetrahydropyran ring but with an acetic acid group instead of an ethyl ester.
The uniqueness of this compound lies in its specific structural features and the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 4-aminooxane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
WMJOASBTWYDSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COCCC1N |
Origin of Product |
United States |
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